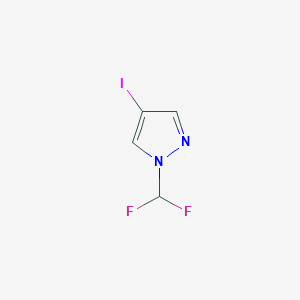
1-(Difluoromethyl)-4-iodo-1H-pyrazole
Numéro de catalogue B1427051
Poids moléculaire: 243.98 g/mol
Clé InChI: VMZIHPOJBPKGDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US09371319B2
Procedure details


4-Iodo-1-difluoromethylpyrazole (521 mg, 1.81 mmole) was dissolved in DMF (3 mL). TMS-acetylene (0.43 ml) was added followed by di-isopropylamine (395 uL), copper(I) iodide (27 mg) and triphenylphosphine (112 mg). The reaction was flushed with nitrogen. Palladium acetate (32 mg) was added and the reaction flushed again with nitrogen (×3) and was heated at 60° C. for 65 minutes. The reaction was cooled and diluted with ethyl acetate (20 mL). The solution was washed with water (3×10 mL) and with brine then dried and concentrated in vacuo. The residue was purified using preparative TLC eluting with 1:1 dichloromethane:cyclohexane to afford the title compound (413 mg 1.92 mmole). 1H-NMR (CDCl3, 500 MHz): δ 0.25 (s, 9H), 7.15 (t, J=60.2 Hz, 1H), 7.71 (s, 1H), 7.94 (s, 1H).





Name
copper(I) iodide
Quantity
27 mg
Type
catalyst
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][N:5]([CH:7]([F:9])[F:8])[CH:6]=1.[Si:10]([C:14]#[CH:15])([CH3:13])([CH3:12])[CH3:11].C(NC(C)C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.[Cu]I.C1CCCCC1>[F:8][CH:7]([F:9])[N:5]1[CH:6]=[C:2]([C:15]#[C:14][Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:3]=[N:4]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
521 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NN(C1)C(F)F
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.43 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)C#C
|
Step Three
|
Name
|
|
|
Quantity
|
395 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
112 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Five
|
Name
|
copper(I) iodide
|
|
Quantity
|
27 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was flushed with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Palladium acetate (32 mg) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction flushed again with nitrogen (×3)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate (20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with water (3×10 mL) and with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1:1 dichloromethane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(N1N=CC(=C1)C#C[Si](C)(C)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.92 mmol | |
| AMOUNT: MASS | 413 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

